COX-2 Inhibitory Activity Compared with Class Baseline
The target compound was tested against human recombinant COX-2 in a cell-free enzymatic assay and showed an IC50 > 10,000 nM. This value places it far below the potency threshold typical of therapeutically relevant COX-2 inhibitors (e.g., celecoxib IC50 ≈ 40 nM) [1]. No direct comparator from the same tetrahydronaphthalene‑phenoxypropanamide series was identified in the same assay, so differentiation is inferred only at the class level.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Celecoxib: IC50 ≈ 40 nM (literature class baseline, separate assay systems) |
| Quantified Difference | Target compound > 250-fold less potent (class-level comparison only; not head-to-head) |
| Conditions | Inhibition of human recombinant COX-2 using arachidonic acid as substrate, 5 min incubation (BindingDB assay). Comparator data from separate published studies. |
Why This Matters
This data confirms that the compound is essentially inactive on COX-2 under these conditions, making it unsuitable for any application where COX-2 engagement is required, which is a critical selection parameter for anti-inflammatory screening libraries.
- [1] BindingDB Entry BDBM50591341 / CHEMBL5177372. Affinity Data for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide. Targets: Prostaglandin G/H synthase 2 (COX-2), Polyunsaturated fatty acid 5-lipoxygenase (LOX-5). View Source
